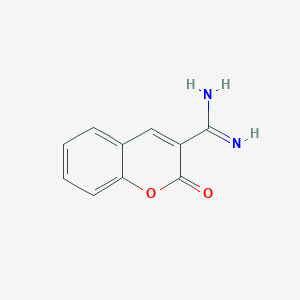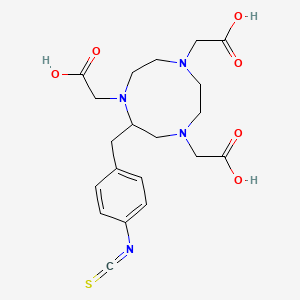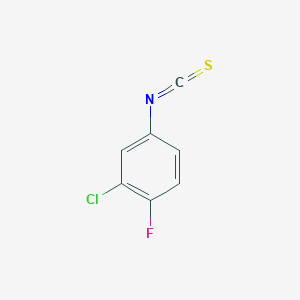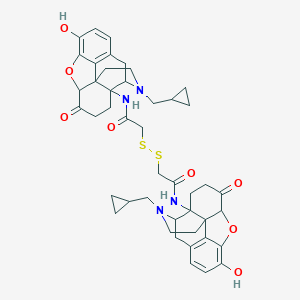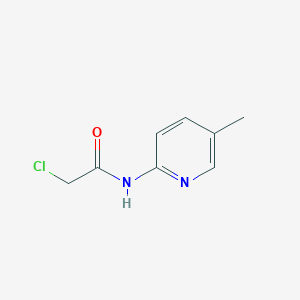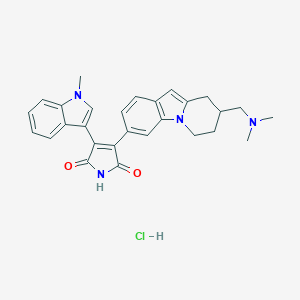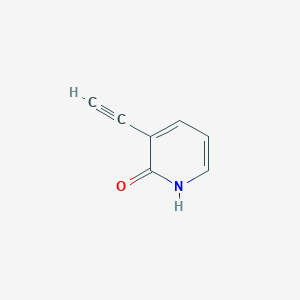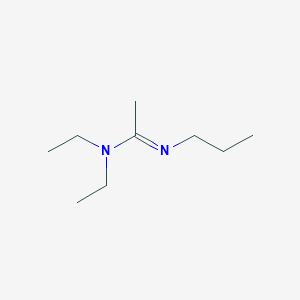
N,N-Diethyl-N'-propylacetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N'-propylacetamidine (DEPA) is a chemical compound that has been studied extensively for its potential applications in scientific research. DEPA is a derivative of the well-known antimalarial drug, chloroquine, and has been shown to have a range of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
N,N-Diethyl-N'-propylacetamidine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is the use of N,N-Diethyl-N'-propylacetamidine as a tool for studying the role of lysosomes in various cellular processes. Lysosomes are organelles that are involved in the degradation of cellular waste and the recycling of cellular components. N,N-Diethyl-N'-propylacetamidine has been shown to inhibit the activity of lysosomal enzymes, which can lead to the accumulation of cellular waste and the disruption of cellular processes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N'-propylacetamidine is not fully understood, but it is believed to involve the inhibition of lysosomal enzymes. N,N-Diethyl-N'-propylacetamidine has been shown to be a potent inhibitor of cathepsin B, a lysosomal enzyme that is involved in the degradation of cellular proteins. The inhibition of cathepsin B by N,N-Diethyl-N'-propylacetamidine can lead to the accumulation of cellular waste and the disruption of cellular processes.
Effets Biochimiques Et Physiologiques
N,N-Diethyl-N'-propylacetamidine has a range of interesting biochemical and physiological effects. In addition to its effects on lysosomal enzymes, N,N-Diethyl-N'-propylacetamidine has been shown to inhibit the activity of phospholipase A2, an enzyme that is involved in the production of inflammatory mediators. N,N-Diethyl-N'-propylacetamidine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Diethyl-N'-propylacetamidine has several advantages as a tool for scientific research. It is a potent inhibitor of lysosomal enzymes, which makes it a valuable tool for studying the role of lysosomes in various cellular processes. N,N-Diethyl-N'-propylacetamidine is also relatively easy to synthesize, which makes it accessible to researchers. However, there are some limitations to the use of N,N-Diethyl-N'-propylacetamidine in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N,N-Diethyl-N'-propylacetamidine is not very selective in its inhibition of lysosomal enzymes, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N,N-Diethyl-N'-propylacetamidine. One area of research is the development of more selective inhibitors of lysosomal enzymes. This could lead to a better understanding of the role of lysosomes in various cellular processes. Another area of research is the use of N,N-Diethyl-N'-propylacetamidine in the treatment of various diseases. N,N-Diethyl-N'-propylacetamidine's antioxidant properties make it a promising candidate for the treatment of diseases that involve oxidative stress. Additionally, N,N-Diethyl-N'-propylacetamidine could be used in combination with other drugs to enhance their efficacy. Overall, N,N-Diethyl-N'-propylacetamidine is a promising compound that has the potential to contribute to our understanding of cellular processes and the treatment of various diseases.
Méthodes De Synthèse
N,N-Diethyl-N'-propylacetamidine can be synthesized through a multi-step process involving the reaction of chloroquine with various reagents. The first step involves the reaction of chloroquine with diethylamine to form N,N-diethylchloroquine. This intermediate is then reacted with propylamine to form N,N-Diethyl-N'-propylacetamidine. The final product is purified using various chromatographic techniques. The synthesis of N,N-Diethyl-N'-propylacetamidine is a complex process that requires a high degree of technical expertise and specialized equipment.
Propriétés
Numéro CAS |
151328-42-6 |
|---|---|
Nom du produit |
N,N-Diethyl-N'-propylacetamidine |
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
N,N-diethyl-N'-propylethanimidamide |
InChI |
InChI=1S/C9H20N2/c1-5-8-10-9(4)11(6-2)7-3/h5-8H2,1-4H3 |
Clé InChI |
AGZSVOCXEYHQGE-UHFFFAOYSA-N |
SMILES |
CCCN=C(C)N(CC)CC |
SMILES canonique |
CCCN=C(C)N(CC)CC |
Synonymes |
N,N-Diethyl-N'Propylacetamidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



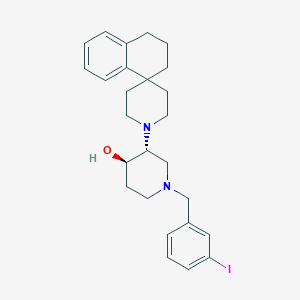

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
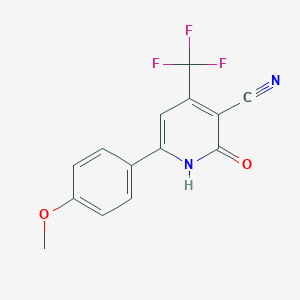
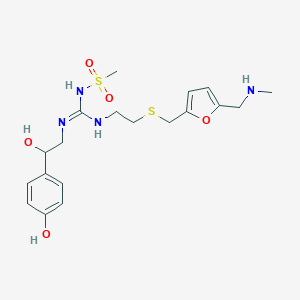
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
